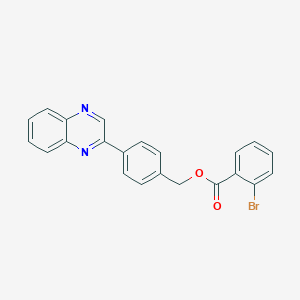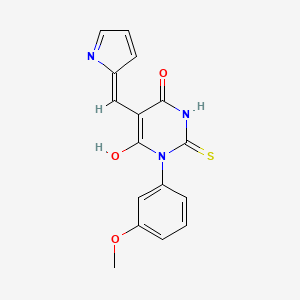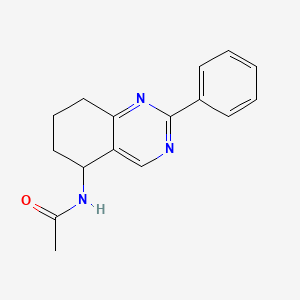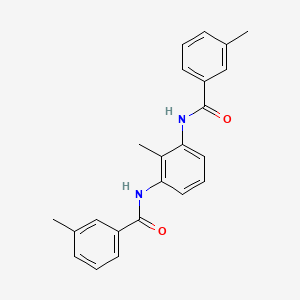
4-(2-quinoxalinyl)benzyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-quinoxalinyl)benzyl 2-bromobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a specific method that involves several steps and requires specific reagents. The mechanism of action of this compound is not fully understood, but it has been shown to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(2-quinoxalinyl)benzyl 2-bromobenzoate is not fully understood. However, it has been shown to undergo a photochemical reaction upon exposure to light, resulting in the generation of reactive oxygen species (ROS). The ROS generated by this compound can cause oxidative damage to cells, leading to cell death. Additionally, this compound has been shown to have a high affinity for certain proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In addition to its role as a fluorescent probe and photosensitizer, this compound has been shown to have antioxidant activity and can protect cells against oxidative stress. It has also been shown to have anti-inflammatory activity and can inhibit the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect against neuronal damage in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-quinoxalinyl)benzyl 2-bromobenzoate in lab experiments is its high sensitivity and specificity for ROS detection. This compound has been shown to be a reliable tool for studying oxidative stress in various biological systems. Additionally, this compound has been shown to be a promising candidate for photodynamic therapy of cancer cells, which could have significant clinical applications. However, one limitation of using this compound is its potential toxicity, which must be carefully evaluated in any experimental system.
Orientations Futures
There are several future directions for research on 4-(2-quinoxalinyl)benzyl 2-bromobenzoate. One area of research could focus on further optimizing the synthesis method to increase yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its interaction with proteins. Another area of research could focus on developing new applications for this compound, such as in the treatment of neurodegenerative diseases or as a tool for studying other biological processes. Overall, this compound has shown great promise as a valuable tool for scientific research, and further research in this area could have significant implications for various fields of study.
Méthodes De Synthèse
The synthesis of 4-(2-quinoxalinyl)benzyl 2-bromobenzoate involves several steps. The first step is the synthesis of 2-bromobenzoic acid, which is then reacted with thionyl chloride to form 2-bromobenzoyl chloride. The 2-bromobenzoyl chloride is then reacted with 4-(2-quinoxalinyl)benzyl alcohol to form this compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
4-(2-quinoxalinyl)benzyl 2-bromobenzoate has been used in various scientific research applications. One of the most common applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been shown to have high sensitivity and specificity for ROS detection, making it a valuable tool for studying oxidative stress in various biological systems. Additionally, this compound has been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. PDT is a non-invasive treatment that involves the use of a photosensitizer and light to selectively destroy cancer cells. This compound has been shown to be an effective photosensitizer for PDT, making it a promising candidate for further development in this field.
Propriétés
IUPAC Name |
(4-quinoxalin-2-ylphenyl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-18-6-2-1-5-17(18)22(26)27-14-15-9-11-16(12-10-15)21-13-24-19-7-3-4-8-20(19)25-21/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQJANCRHSFLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,7-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6043656.png)


![3-(1-methyl-2-pyridin-3-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6043686.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B6043691.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6043692.png)
![ethyl 5-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6043700.png)
![1-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6043701.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6043707.png)
![ethyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B6043715.png)

![3,4,4-trimethyl-2-phenyl-3b,4,4a,5-tetrahydro-2H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B6043737.png)

